亮氨酸脑啡肽

描述

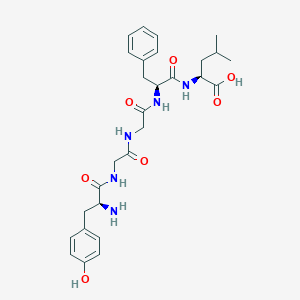

Leucine enkephalin is a naturally occurring pentapeptide with morphine-like activity, which is part of the endogenous opioid peptide family. It is known for its effects on hepatic carbohydrate and cyclic nucleotide metabolism, where it stimulates glycogenolysis and enhances glucose synthesis from pyruvate without significantly affecting pyruvate kinase activity. Leucine enkephalin has been shown to be more efficacious in enhancing gluconeogenesis compared to angiotensin, with a response comparable to that of glucagon .

Synthesis Analysis

The synthesis of leucine enkephalin has been achieved through various methods. One approach utilized a fragment condensation liquid phase method, which offers certain advantages in the synthesis process . Other methods include the synthesis of tritiated leucine enkephalin analogs, where the leucine residue is labeled with tritium, providing high specific activity for the peptides . Additionally, analogs of leucine enkephalin have been synthesized, such as trans-4-hydroxycinnamoyl-glycyl-glycyl-phenylalanyl-leucine, where the N-terminal tyrosine is replaced, and peptides with modified sequences where the native glycylglycyl segment is replaced by an ω-amino acid residue .

Molecular Structure Analysis

The molecular structure of leucine enkephalin has been extensively studied through crystallography. The crystal structure reveals an extended peptide backbone with side chains arranged above and below the plane of the backbone. In one form, four independent enkephalin molecules are present in the asymmetric unit, suggesting an extended conformation that may model enkephalin binding to opiate μ-receptors . Another study found a tightly folded molecular conformation with two fused βIII- and βI- turns, which suggests a conformation required for recognition by μ-receptor sites . Additionally, a new crystal form of leucine-enkephalin dimer monohydrate has been determined, showing an extended antiparallel beta-pleated sheet structure .

Chemical Reactions Analysis

Leucine enkephalin and its analogs have been involved in various chemical reactions to study their biological properties and to enhance their synthesis. For instance, the synthesis of ω-amino acid peptides related to leucine enkephalin involved intramolecular cyclization reactions . Moreover, methods for introducing thioamide bonds into the peptide backbone have been developed, leading to the synthesis of monothio analogues of leucine enkephalin .

Physical and Chemical Properties Analysis

The physical and chemical properties of leucine enkephalin are closely related to its structure and biological activity. The peptide's ability to interact with hepatic enzymes and affect carbohydrate metabolism indicates its significant role in physiological processes . The crystallization studies provide insights into the peptide's conformational stability and potential interactions with receptor sites . The synthesis of labeled analogs with high specific activity also highlights the chemical versatility and the potential for leucine enkephalin to be used in various research applications .

科学研究应用

与模型膜的相互作用

亮氨酸脑啡肽因其对模型膜表面特征和形态的影响而受到研究,模型膜由形成筏的脂类组成 . 研究表明,亮氨酸脑啡肽影响了脂类单层膜的表面特征,导致混合表面脂类/脑啡肽薄膜在松散脂类堆积时的表面密度增加 .

镇痛作用

亮氨酸脑啡肽因其在生物体内的镇痛作用而受到广泛研究 . 这意味着它可以帮助减轻疼痛感,在疼痛管理方面具有潜在应用。

3. 在炎症和免疫反应中的作用 亮氨酸脑啡肽在炎症和免疫反应中发挥作用 . 这表明它可用于与免疫系统功能和疾病相关的研究。

胃肠道生理学

亮氨酸脑啡肽被发现对胃肠道生理学起作用,尤其是在离子转运方面 . 这可能使其在与消化系统功能和疾病相关的研究中发挥作用。

学习和记忆

研究表明,亮氨酸脑啡肽在学习和记忆中发挥作用 . 这表明它可用于神经科学研究,特别是在与记忆和认知功能相关的研究中。

情绪行为

亮氨酸脑啡肽被发现对情绪行为起作用 . 这可能使其在心理学和精神病学研究中发挥作用。

光解离研究

亮氨酸脑啡肽已用于光解离研究 . 这些研究有助于了解控制生物聚合物(如蛋白质)的远紫外光解离 (FUV-PD) 的竞争过程 .

质谱仪调谐和校准

作用机制

Target of Action

Leucine enkephalin primarily targets the μ- and δ-opioid receptors, with a significantly greater preference for the δ-opioid receptor . These receptors are G-protein-coupled receptors located preferably in membrane rafts . The activation of these receptors leads to a variety of physiological effects, including pain relief and mood regulation .

Mode of Action

Leucine enkephalin interacts with its targets by binding to the opioid receptors. According to the membrane catalysis theory, opioid peptides like leucine enkephalin interact with the lipid phase of the membrane receptor surrounding to adopt a proper conformation for binding to their receptors . This interaction leads to changes in the surface characteristics and morphology of lipid monolayers .

Biochemical Pathways

The binding of leucine enkephalin to the opioid receptors triggers a series of biochemical reactions that lead to its physiological effects. The activation of these receptors can inhibit the release of substance P, a neuropeptide involved in transmitting pain signals . This process ultimately leads to a reduction in the sensation of pain .

Result of Action

The activation of the opioid receptors by leucine enkephalin leads to a variety of physiological effects. These include antinociceptive action, playing a role in the inflammatory and immune response, gastrointestinal physiology, learning and memory, emotional behaviors, and respiration .

Action Environment

The action, efficacy, and stability of leucine enkephalin can be influenced by various environmental factors. For instance, the presence of other amino acids can affect the fragmentation of leucine enkephalin . Moreover, the lipid composition of the membrane surrounding the receptors can also influence the interaction of leucine enkephalin with its targets .

安全和危害

Leucine enkephalin should not be used for food, drug, pesticide or biocidal product use . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are advised .

未来方向

Substitution at the Phe 4 position of Leu 5 -enkephalin has been explored for its ability to modulate receptor function and selectivity . These favorable substitutions at the meta-position of Phe 4 may be combined with other modifications to Leu 5 -enkephalin to deliver improved agonists with finely tuned potency, selectivity, bias and drug-like properties . Dual enkephalinase inhibitors (DENKIs) are pain medications that indirectly activate opioid receptors and can be used as an alternative to traditional opioids .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37N5O7/c1-17(2)12-23(28(39)40)33-27(38)22(14-18-6-4-3-5-7-18)32-25(36)16-30-24(35)15-31-26(37)21(29)13-19-8-10-20(34)11-9-19/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,35)(H,31,37)(H,32,36)(H,33,38)(H,39,40)/t21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLZCHNOLZSCCA-VABKMULXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00905127 | |

| Record name | N-(N-(N-(N-L-Tyrosylglycyl)glycyl)-L-phenylalanyl)-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Enkephalin L | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

58822-25-6, 59141-40-1, 14-18-6 | |

| Record name | Enkephalin, leucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058822256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enkephalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059141401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(N-(N-(N-L-Tyrosylglycyl)glycyl)-L-phenylalanyl)-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-L-leucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEUCINE ENKEPHALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI01R707R6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Enkephalin L | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

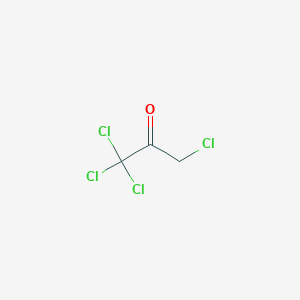

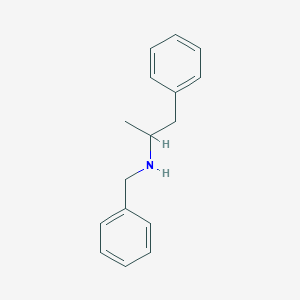

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

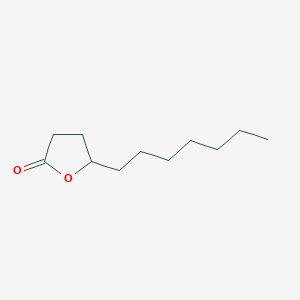

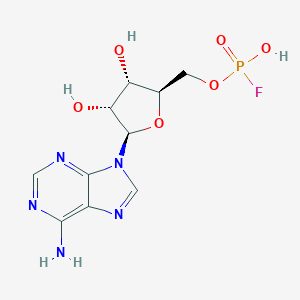

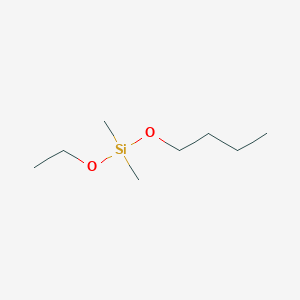

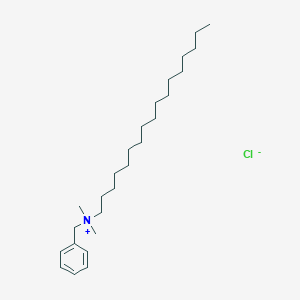

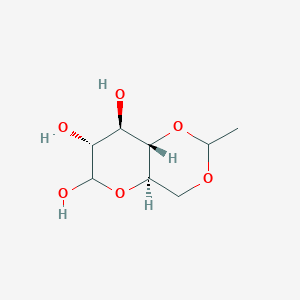

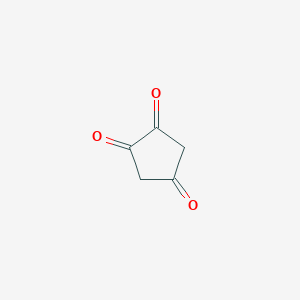

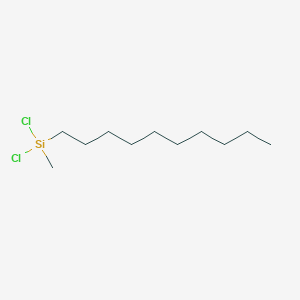

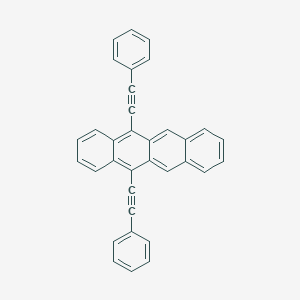

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。